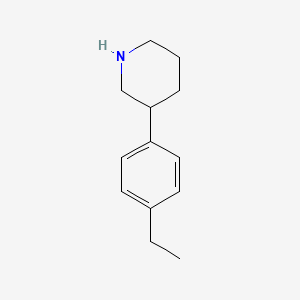![molecular formula C6H13NS B1376766 [1-(メチルスルファニル)シクロブチル]メタンアミン CAS No. 1487438-51-6](/img/structure/B1376766.png)
[1-(メチルスルファニル)シクロブチル]メタンアミン
概要
説明
[1-(Methylsulfanyl)cyclobutyl]methanamine: is an organic compound with the molecular formula C6H13NS It is characterized by a cyclobutyl ring substituted with a methylsulfanyl group and a methanamine group
科学的研究の応用
Chemistry: In chemistry, [1-(Methylsulfanyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.
Medicine: In medicine, [1-(Methylsulfanyl)cyclobutyl]methanamine is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of neurological disorders or as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may be incorporated into polymers or used as a precursor for the production of advanced materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylsulfanyl)cyclobutyl]methanamine typically involves the reaction of cyclobutylmethanamine with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylthiol and cyclobutylmethanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of [1-(Methylsulfanyl)cyclobutyl]methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Methylsulfanyl)cyclobutyl]methanamine can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated cyclobutylmethanamine.
Substitution: Secondary or tertiary amines.
作用機序
The mechanism of action of [1-(Methylsulfanyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- [1-(Methylsulfanyl)cyclopropyl]methanamine
- [1-(Methylsulfanyl)cyclopentyl]methanamine
- [1-(Methylsulfanyl)cyclohexyl]methanamine
Comparison: Compared to its analogs, [1-(Methylsulfanyl)cyclobutyl]methanamine has a unique cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where its analogs may not be as effective.
特性
IUPAC Name |
(1-methylsulfanylcyclobutyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-6(5-7)3-2-4-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNHBMDTCXNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)


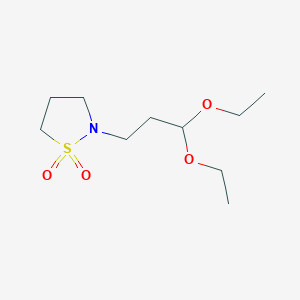

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
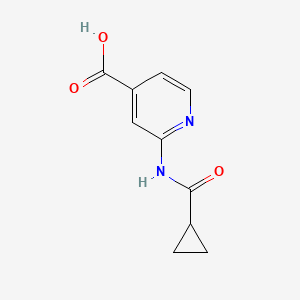
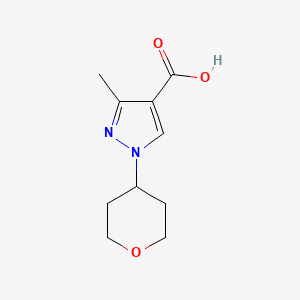
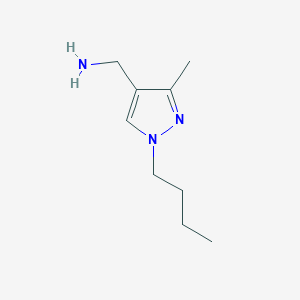
![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)
